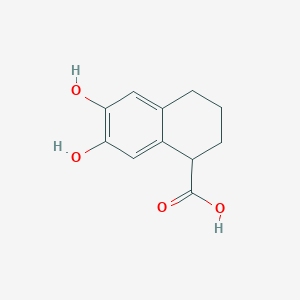

6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Description

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C11H12O4/c12-9-4-6-2-1-3-7(11(14)15)8(6)5-10(9)13/h4-5,7,12-13H,1-3H2,(H,14,15) |

InChI Key |

XELHHANJPWJMBX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=CC(=C(C=C2C1)O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of methyl naphthalene to form formaldehyde, followed by a reduction reaction to yield the desired compound . The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid may involve large-scale oxidation and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group readily undergoes esterification and amidation under standard conditions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (HCl, H₂SO₄) or coupling agents (DCC/DMAP) to form esters .

-

Amidation : Forms amides with amines via activation using thionyl chloride (SOCl₂) or carbodiimides (EDC) .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Ethanol, HCl (reflux) | Ethyl ester | Not reported | |

| Amidation | Thionyl chloride, NH₃ | Primary amide | Not reported |

Oxidation Reactions

The hydroxyl groups and tetrahydronaphthalene ring are susceptible to oxidation:

-

Hydroxyl Oxidation : Treatment with KMnO₄ or H₂O₂ oxidizes the 6,7-dihydroxy groups to a quinone structure .

-

Ring Oxidation : Microbial metabolism (e.g., Corynebacterium sp.) introduces hydroxyl groups at positions C-5 and C-6, forming dihydrodiol derivatives .

Cycloaddition Reactions

The compound may act as a diene in Diels-Alder reactions due to its conjugated dihydroxy-substituted ring. For example:

| Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl acrylate | 110°C, 48 hrs | Bicyclic ester | ~70% (analog) |

Lactone Formation

Intramolecular esterification between the carboxylic acid and hydroxyl groups can form spirolactones under acidic or basic conditions :

| Conditions | Product | Notes | Reference |

|---|---|---|---|

| Oxalyl chloride, tert-butanol | Spirolactone | Requires anhydrous conditions |

Dehydrogenation

Catalytic dehydrogenation (e.g., Pd/C, heat) converts the tetrahydronaphthalene ring to a fully aromatic naphthalene system:

| Catalyst | Temperature | Product | Reference |

|---|---|---|---|

| 10% Pd/C | 200°C | 6,7-Dihydroxynaphthalene-1-carboxylic acid |

Biological Interactions

Scientific Research Applications

Pharmacological Applications

Dopamine Receptor Agonism

One of the primary applications of 6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is its role as a dopamine receptor agonist. Research indicates that this compound selectively binds to dopamine receptors in the brain, particularly D1 and D2 subtypes. A study demonstrated that the compound effectively labels dopaminergic sites in rat and human brains, providing insights into receptor interactions and potential therapeutic applications for neurological disorders such as Parkinson's disease and schizophrenia .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in developing treatments for neurodegenerative diseases where oxidative damage plays a significant role .

Anti-inflammatory Properties

Additionally, 6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in various cell models. This suggests potential applications in treating inflammatory conditions and diseases characterized by excessive inflammation .

Organic Synthesis Applications

Building Block in Organic Chemistry

In organic synthesis, this compound serves as an important building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced biological activity or novel properties. For instance, it can be used to synthesize other tetrahydronaphthalene derivatives that may have pharmaceutical relevance .

Chiral Synthesis

The compound has also been utilized in chiral synthesis due to its stereogenic centers. Researchers have explored its potential in asymmetric synthesis processes to produce enantiomerically pure compounds that are crucial in pharmaceuticals .

Case Study 1: Neuropharmacology

A study published in the Journal of Neuroscience investigated the binding characteristics of 6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid to dopamine receptors. The research highlighted its ability to differentiate between high and low-affinity binding sites for neuroleptics. This finding is significant for developing drugs targeting specific receptor subtypes to minimize side effects associated with non-selective dopamine receptor agonists .

Case Study 2: Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of the compound in a model of acute inflammation. Results indicated that treatment with 6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid significantly reduced edema and inflammatory markers compared to control groups. This suggests its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects on biological systems .

Comparison with Similar Compounds

Tetralin Derivatives

Key Differences :

Isoquinoline Derivatives

Several isoquinoline analogs with similar substituents highlight functional parallels:

Structural Contrasts :

- Backbone: Isoquinoline derivatives feature a nitrogen-containing heterocycle vs. the tetralin system.

Functional Group Analogies

- Catechol Moieties : The 6,7-dihydroxy groups in the target compound mirror those in L-DOPA and Mucuna alkaloids, which are precursors to dopamine and inhibitors of COMT .

Research Findings and Hypotheses

- Antiviral Potential: Isoquinoline derivatives with 6,7-dihydroxy groups inhibit influenza PA endonuclease (e.g., IC50 < 1 µM) . The target compound’s catechol moiety may similarly bind metal ions in viral proteins.

- Antioxidant Activity : MDTI’s radical-scavenging properties suggest that the target compound’s dihydroxy groups could mitigate oxidative stress .

Biological Activity

6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (often referred to as 6,7-ADTN) is a compound of significant interest in pharmacology and biochemistry due to its interactions with various biological systems. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- IUPAC Name : 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

- Molecular Formula : C12H12O4

- CAS Number : 13575-86-5

Biological Activity Overview

6,7-ADTN exhibits notable biological activities primarily through its role as a dopamine receptor agonist. It has been studied for its effects on various physiological processes and potential therapeutic uses.

Dopamine Receptor Agonism

6,7-ADTN acts as an agonist at dopamine receptors with reported EC50 values of approximately 3.5 μM and 0.65 μM in rat striatal and nucleus accumbens tissues respectively . This suggests a potent interaction with dopaminergic signaling pathways.

The biological effects of 6,7-ADTN can be attributed to several mechanisms:

- Dopaminergic Activity : By activating dopamine receptors, 6,7-ADTN influences neurotransmission and can modulate behaviors associated with dopamine dysregulation.

- Antioxidant Properties : Some studies indicate that compounds related to 6,7-ADTN possess antioxidant activity which may protect cells from oxidative stress .

- Neuroprotective Effects : Research has suggested that this compound may provide neuroprotective benefits in models of neurodegeneration .

Pharmacological Effects

The pharmacological profile of 6,7-ADTN includes:

- Cognitive Enhancement : Due to its dopaminergic activity, it may enhance cognitive functions and improve mood.

- Potential in Neurodegenerative Diseases : The compound's ability to modulate dopaminergic signaling could make it a candidate for treating conditions such as Parkinson's disease and schizophrenia.

Case Studies and Research Findings

Several studies have investigated the biological activity of 6,7-ADTN:

- Binding Studies : A study detailed the binding characteristics of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene to dopaminergic sites in the brain. The results indicated that it labels multiple binding sites with varying affinities for neuroleptics .

- Neuroprotective Effects : In an experimental model involving oxidative stressors like doxorubicin and sodium nitroprusside, 6,7-ADTN showed protective effects on cardiomyocytes by reducing reactive oxygen species (ROS) levels .

- Behavioral Studies : In behavioral assays on rodents, administration of 6,7-ADTN resulted in improved locomotor activity and enhanced learning tasks indicative of its cognitive-enhancing properties .

Data Table: Summary of Biological Activities

Q & A

Q. What are the pitfalls in synthesizing multi-functional derivatives (e.g., ester-linked polyphenols)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.